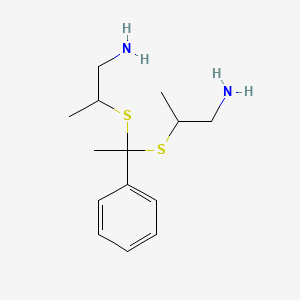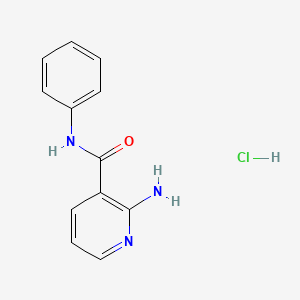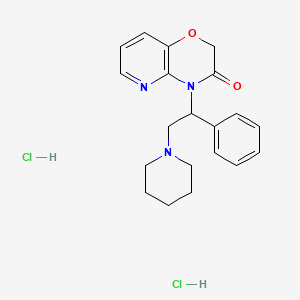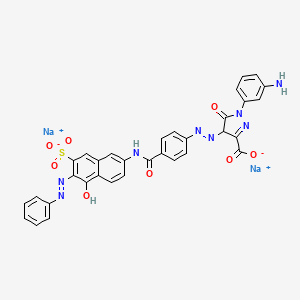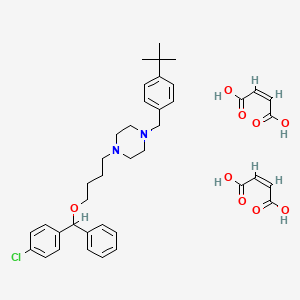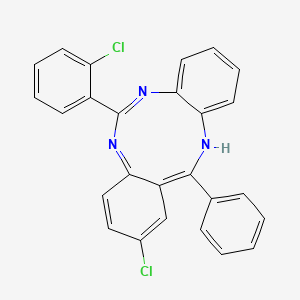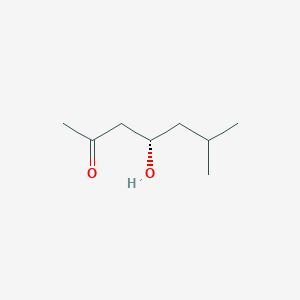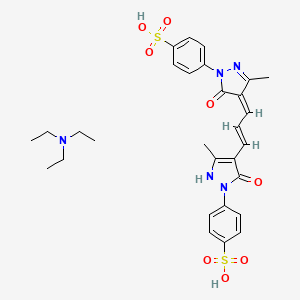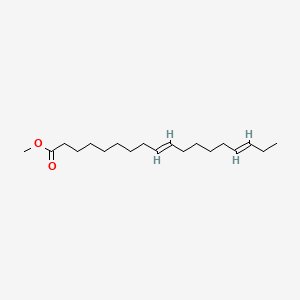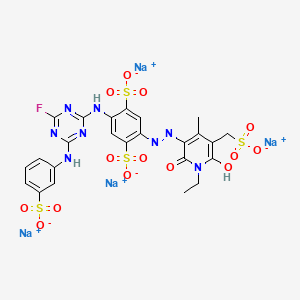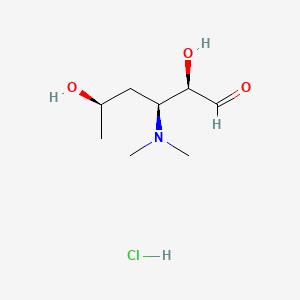
Desosamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desosamine hydrochloride is a derivative of desosamine, which is a 3-(dimethylamino)-3,4,6-trideoxyhexose. Desosamine is an amino sugar found in certain macrolide antibiotics such as erythromycin, azithromycin, clarithromycin, methymycin, narbomycin, oleandomycin, picromycin, and roxithromycin . These antibiotics are known for their ability to inhibit bacterial ribosomal protein synthesis, making them effective against a variety of bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of desosamine hydrochloride involves several steps. One of the primary methods includes the conversion of TDP-4-keto-6-deoxyglucose to TDP-D-desosamine through a series of enzymatic reactions . The desI gene is particularly important as it implements C-4 deoxygenation by the enzymatic activity of dehydrase .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces venezuelae, which naturally produces desosamine as part of its metabolic processes . The desosamine is then extracted and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Desosamine hydrochloride undergoes various chemical reactions, including glycosidic cleavage, oxidation, and reduction .
Common Reagents and Conditions
Glycosidic Cleavage: This reaction can be induced using alkaline conditions, resulting in the formation of aglycone methynolide and desosamine.
Oxidation: Oxidative degradation of desosamine can produce crotonaldehyde and other smaller molecules.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include aglycone methynolide, crotonaldehyde, and other smaller molecules .
Applications De Recherche Scientifique
Desosamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of desosamine hydrochloride involves the inhibition of bacterial ribosomal protein synthesis . The desosamine sugar binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication . This action effectively halts bacterial proliferation and leads to the elimination of the infection .
Comparaison Avec Des Composés Similaires
Desosamine hydrochloride is unique due to its presence in macrolide antibiotics, which are known for their high efficacy against bacterial infections . Similar compounds include:
Erythromycin: Contains desosamine and is used to treat respiratory infections.
Azithromycin: Known for its long half-life and effectiveness against a wide range of bacteria.
Clarithromycin: Used to treat various bacterial infections, including those affecting the skin and respiratory system.
Methymycin, Narbomycin, Oleandomycin, Picromycin, Roxithromycin: All contain desosamine and are used in different therapeutic contexts.
This compound stands out due to its specific role in the inhibition of bacterial ribosomal protein synthesis, making it a critical component in the fight against bacterial infections .
Propriétés
Numéro CAS |
57019-62-2 |
|---|---|
Formule moléculaire |
C8H18ClNO3 |
Poids moléculaire |
211.68 g/mol |
Nom IUPAC |
(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-6(11)4-7(9(2)3)8(12)5-10;/h5-8,11-12H,4H2,1-3H3;1H/t6-,7+,8+;/m1./s1 |
Clé InChI |
VZYCTIRQFHQQMS-MWDCIYOWSA-N |
SMILES isomérique |
C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O.Cl |
SMILES canonique |
CC(CC(C(C=O)O)N(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


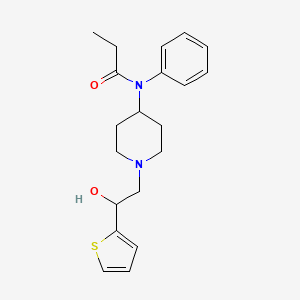
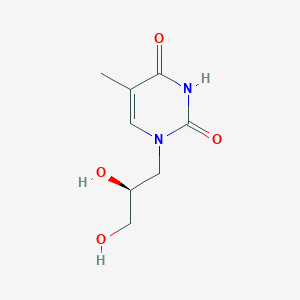
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
